molecular formula C15H13ClO3 B1594868 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 70205-04-8

4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde

Cat. No. B1594868
CAS RN: 70205-04-8
M. Wt: 276.71 g/mol
InChI Key: PNIMHQCVOZNYCG-UHFFFAOYSA-N
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Description

“4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular weight of 276.72 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemosensors

  • Application : Methoxybenzaldehydes, including this compound, exhibit selective chemosensor properties for Fe (III), showcasing their application in environmental monitoring and analytical chemistry.
  • Methods : The process involves the use of methoxybenzaldehydes in creating chemosensors.
  • Results : These chemosensors can selectively detect Fe (III), which is useful in environmental monitoring and analytical chemistry.

Photocatalytic Oxidations

  • Application : This compound is used to study the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes.
  • Methods : The process involves the use of photocatalysis to convert benzyl alcohol derivatives into aldehydes.
  • Results : This process indicates the potential of this compound in green chemistry applications for synthesizing fine chemicals and intermediates.

Lignin Degradation Products

  • Application : This compound is used in the synthesis and characterization of chlorinated vanillins and syringaldehydes from lignin and humic substances.
  • Methods : The process involves the degradation and utilization of biomass to create chlorinated vanillins and syringaldehydes.
  • Results : This process offers insights into the degradation and utilization of biomass, highlighting the importance of methoxybenzaldehydes in understanding and exploiting lignin chemistry.

Renewable Epoxy Thermosets

  • Application : This compound is used in the synthesis of fully renewable triphenols from lignin-derived phenols and aldehydes.
  • Methods : The process involves the use of lignin-derived phenols and aldehydes to create fully renewable triphenols.
  • Results : This process paves the way for creating sustainable materials with applications in the development of eco-friendly plastics and composites.

Biological Potential of Indole Derivatives

  • Application : This compound is used in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods : The process involves the synthesis of a variety of indole derivatives using this compound .
  • Results : The synthesized indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Synthesis of Bioactive Aromatic Compounds

  • Application : This compound is used in the synthesis of various bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications .
  • Methods : The process involves the synthesis of a variety of bioactive aromatic compounds using this compound .
  • Results : The synthesized compounds have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Synthesis of Secondary Amines

  • Application : This compound is used in the synthesis of secondary amines, which are crucial intermediates for various organic syntheses.
  • Methods : The process involves the use of this compound in creating secondary amines.
  • Results : The synthesized secondary amines have shown potential in various organic syntheses.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMHQCVOZNYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352086
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde

CAS RN

70205-04-8
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-hydroxy-3-methoxybenzaldehyde (21, 600.0 mg, 3.94 mmol) and 4-chlorobenzyl bromide (22, 1.20 g, 5.84 mmol) in acetonitrile (6 mL) was added potassium carbonate (0.390 g, 2.82 mmol). The reaction was microwaved on 300 watts, 120° C. for 10 minutes. The reaction was extracted with ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered and the volatiles removed by evaporation. The desired compound was purified by recrystallization from hexanes to provide 23 (1.01 g, 93%). MS (ESI) [M−H+]−=275.1.
Quantity
600 mg
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1.2 g
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0.39 g
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6 mL
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solvent
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Yield
93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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